N-[(4-methylphenyl)methyl]sulfamoyl chloride
Description
N-[(4-Methylphenyl)methyl]sulfamoyl chloride is a sulfonamide derivative characterized by a sulfamoyl chloride (-SO₂NH₂Cl) group attached to a benzyl moiety substituted with a methyl group at the para position. This compound is of interest in medicinal chemistry due to the sulfonamide scaffold’s prevalence in drug discovery, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-2-4-8(5-3-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRMHLLSQIODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-methylbenzylamine with chlorosulfonic acid. The reaction proceeds as follows:
Reaction of 4-methylbenzylamine with chlorosulfonic acid:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methylphenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, or thiols
Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Products: Substituted sulfonamides, sulfonate esters, or sulfonate thioesters
-
Hydrolysis:
Reagents: Water or aqueous base
Conditions: Mild to moderate temperatures
Products: Corresponding sulfonic acid and hydrochloric acid
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products:
- Substituted sulfonamides
- Sulfonate esters
- Sulfonate thioesters
Scientific Research Applications
Organic Synthesis
N-[(4-methylphenyl)methyl]sulfamoyl chloride is widely used as a reagent in organic synthesis. It serves as an effective sulfonamide group donor, facilitating the introduction of sulfonamide functionalities into various organic compounds. This property is particularly useful in the synthesis of biologically active molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Products |
|---|---|---|
| Substitution | Reaction with nucleophiles to form sulfonamide derivatives | Various sulfonamide compounds |
| Acylation | Acylation of amines or alcohols | Sulfonamide esters |
| Coupling | Formation of new carbon-carbon bonds | Biologically active compounds |
The compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent. Its mechanism of action involves the inhibition of enzymes critical for bacterial growth, similar to other sulfonamide drugs.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfamoyl chlorides, this compound demonstrated significant activity against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Salmonella typhi
The compound's effectiveness was attributed to its ability to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Pharmaceutical Development
This compound is explored for its potential use in developing new pharmaceuticals. Its structural similarity to existing sulfonamide antibiotics positions it as a candidate for creating novel antimicrobial agents with improved efficacy and reduced resistance.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics targeting resistant strains |
| Enzyme Inhibitors | Inhibition of specific enzymes related to disease processes |
| Cancer Treatment | Investigated as a lead compound for anticancer drug development |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide bonds, which are crucial in many biologically active compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
- Crystal packing and hydrogen bonding : In N-(4-chlorophenylsulfonyl)-2,2,2-trimethylacetamide (N4CPSTMAA), antiparallel alignment of N–H and C=O bonds in the SO₂–NH–CO–C group stabilizes molecular chains via N–H⋯O hydrogen bonds. Similar conformations are observed in analogs like N4MPSTMAA (4-methylphenyl variant), suggesting consistent packing behavior in sulfonamides with para-substituted aryl groups .
- Impact of methyl vs.
Research Findings and Implications
ADMET and Molecular Docking Insights
- ADMET predictions : Virtual screening () suggests these compounds have acceptable absorption and toxicity profiles. Methyl groups may improve metabolic stability compared to halides .
- Docking studies : Substituent size and polarity influence binding to PD-L1’s hydrophobic pocket. The 4-methyl group in Compound 17 may balance hydrophobicity and steric accessibility, enhancing binding .
Biological Activity
N-[(4-methylphenyl)methyl]sulfamoyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a sulfamoyl chloride group, positions it as a candidate for various therapeutic applications, particularly in the inhibition of specific enzymes and receptors involved in disease processes.
The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites on target molecules. The sulfamoyl chloride moiety is highly reactive, facilitating the formation of covalent bonds with enzymes or receptors, which can lead to inhibition or modulation of their activity. This reactivity is crucial in drug development, particularly for compounds aimed at treating hormone-dependent cancers and other conditions.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that sulfamoyl derivatives can inhibit bacterial growth and show potential as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as steroid sulfatase (STS), which is involved in the metabolism of steroid hormones and is a target for breast cancer therapies. In vitro studies have shown that sulfamoyl derivatives can significantly reduce STS activity, suggesting their potential in hormone-dependent cancer treatment .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)sulfamoyl chloride | Chlorine substitution | Moderate STS inhibition |
| N-(4-Bromophenyl)sulfamoyl chloride | Bromine substitution | High enzyme inhibition |
| N-(4-Methylphenyl)sulfamoyl chloride | Methyl substitution | Enhanced binding affinity |
The presence of methyl groups on the phenyl ring has been associated with improved inhibitory effects against STS, highlighting the importance of specific substitutions in enhancing biological activity .
Case Studies
- In Vitro Enzymatic Assays : A study demonstrated that various sulfamoylated compounds, including derivatives of this compound, were tested for their ability to inhibit STS. Results indicated significant reductions in enzyme activity at low concentrations (IC50 values ranging from 1 nM to 100 nM) .
- Cell Viability Assays : Compounds were subjected to MTT assays to evaluate their cytotoxicity against cancer cell lines. The results showed that certain derivatives led to substantial cell death, correlating with their inhibitory potency against STS .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(4-methylphenyl)methyl]sulfamoyl chloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via chlorination of the corresponding sulfamic acid derivative. For example, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene is used under reflux. Key steps include dropwise addition of chlorinating agents, catalytic DMF to accelerate reaction rates, and solvent removal under reduced pressure. Crude products are often triturated with hexane/diethyl ether to remove impurities .
- Optimization : Reaction time (12–24 hours) and stoichiometry (1:2–1:3 molar ratio of sulfamic acid to chlorinating agent) are critical. Monitoring via TLC ensures completion.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Characterization :
- 1H NMR : Signals for the methyl group (δ ~2.3–2.5 ppm) and benzylic CH₂ (δ ~4.2–4.4 ppm) confirm substitution. NH protons (if present) appear as broad singlets (δ ~9–10 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., C₈H₁₀ClNO₂S) validates purity .
- Melting Point : Sharp melting ranges (e.g., 129–131°C) indicate crystalline purity .
Q. What are the primary applications of this compound in synthesizing derivatives for biological screening?
- Applications : It serves as a sulfonylating agent to prepare sulfonamide-based inhibitors (e.g., PD-L1 inhibitors) or fluorescent probes. For example, coupling with salicylamide or anisamide scaffolds generates derivatives tested via ELISA assays for immune checkpoint inhibition .
- Protocol : React with amines (e.g., phenethylamine) in dichloromethane using AlCl₃ as a Lewis acid to form phenacyl sulfones .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict the binding affinity of sulfonamide derivatives derived from this compound?
- Methodology :
Ligand Preparation : Optimize 3D structures of derivatives using tools like Open Babel.
Protein Preparation : Retrieve target protein (e.g., PD-L1) from PDB, remove water, add charges.
Docking : Use AutoDock Vina with a grid box covering the binding site. Multithreading accelerates calculations.
Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC₅₀ values .
Q. How can instability during synthesis be mitigated, particularly for moisture-sensitive intermediates?
- Solutions :
- Use anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves).
- Perform reactions under nitrogen/argon atmosphere.
- Avoid prolonged storage of intermediates; use immediately in subsequent steps.
- Trituration with non-polar solvents (hexane/ether) removes residual chlorinating agents .
Q. How should researchers resolve contradictions in reported yields or purity across synthetic protocols?
- Analysis Framework :
Compare chlorinating agents (SOCl₂ vs. (COCl)₂): Oxalyl chloride may give higher yields (80% vs. 67%) due to milder conditions .
Assess purification methods: Column chromatography vs. trituration impacts purity.
Validate via independent characterization (e.g., HRMS vs. reported melting points) .
Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives, and how are false positives minimized?
- Assay Design :
- ELISA : Test PD-L1 inhibition using recombinant human PD-L1 protein and HRP-conjugated antibodies .
- Cytotoxicity Screening : Use fibroblast cell lines (e.g., NIH/3T3) to exclude nonspecific toxicity.
- Dose-Response : Test compounds at 1–100 μM to establish IC₅₀ and validate selectivity .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
